2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a complex organic compound featuring both dioxane and dioxaborinane rings attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 1,3-Dioxane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxane ring.
Formation of the 1,3,2-Dioxaborinane Ring: This involves the reaction of a boronic acid derivative with a diol under dehydrating conditions to form the dioxaborinane ring.
Coupling to the Phenol Group: The final step involves coupling the two ring systems to a phenol derivative through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The dioxane and dioxaborinane rings can be reduced under specific conditions to form corresponding alcohols and boronic acids.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Alcohols and boronic acids.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: The phenol group allows for conjugation with biomolecules, facilitating the study of biological processes.
Medicine
Drug Development: Potential use in the design of new pharmaceuticals due to its unique structural features.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The phenol group can form hydrogen bonds and π-π interactions, while the dioxane and dioxaborinane rings can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxan-2-yl)phenol: Lacks the dioxaborinane ring, making it less versatile in catalysis.
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenol: Lacks the dioxane ring, reducing its potential for bioconjugation.
Uniqueness
2-(1,3-Dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of both dioxane and dioxaborinane rings, which provide a combination of properties not found in simpler analogs. This dual functionality enhances its utility in various applications, from catalysis to drug development.
Properties
IUPAC Name |
2-(1,3-dioxan-2-yl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-11-10-16(2,3)22-17(21-11)12-5-6-14(18)13(9-12)15-19-7-4-8-20-15/h5-6,9,11,15,18H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYNGOBSUSSVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C3OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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